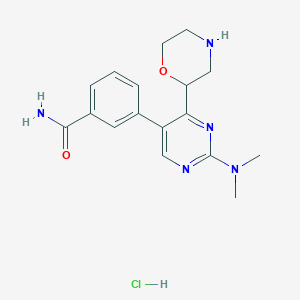

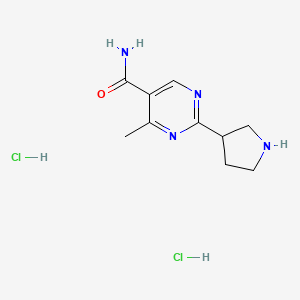

2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt

Overview

Description

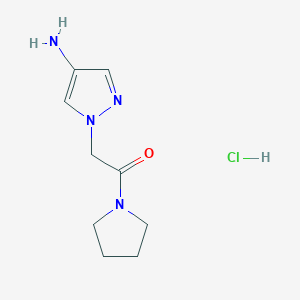

The compound appears to contain a pyridinyl group, an azetidine group, a carboxylic acid group, and a trifluoroacetic acid group . These groups are common in many organic compounds and are often involved in various chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridinyl group with a propyl group to form a 3-pyridin-4-yl-propyl group. This could then react with azetidine and a carboxylic acid group to form the azetidine-2-carboxylic acid part of the molecule . The trifluoroacetic acid salt could be formed by reacting the resulting compound with trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The pyridinyl group would contribute a six-membered ring with one nitrogen atom, the azetidine group would contribute a four-membered ring with one nitrogen atom, and the carboxylic acid group would contribute a carbon-oxygen double bond and an OH group .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the pyridinyl and azetidine groups could make the compound relatively stable and resistant to heat .

Scientific Research Applications

Synthesis and Ligand Development

- Synthesis for Nicotinic Receptors : A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized using a Stille coupling method. This process involved a reaction with [11C]iodomethane and tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Pharmacological Activity

- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were synthesized and exhibited significant antidepressant and nootropic activities. This research suggests that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

- Antitubercular Activities : Pyrimidine-Azetidinone analogues demonstrated significant in vitro antimicrobial and antitubercular activities against mycobacterium tuberculosis. These findings assist in the design of further antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis Methodologies

Nickel-Catalyzed Synthesis : A method for dicarbofunctionalization of cyclic alkenes like 2-azetine was reported, using nickel catalysis. This methodology provides access to fluorinated amino acids and oligopeptides, which may have applications in life sciences (Xu, Cheng, Luo, Wang, & Zhang, 2020).

Azetidine and Pyrrolidine Synthesis : Base-induced cyclization of (2-aminoalkyl)oxiranes led to the formation of 2-(hydroxymethyl)azetidines, which upon oxidation yielded azetidine-2-carboxylic acids (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).

Molecular Structure Adjustments

- Crystal Morphology and Emission Behavior : Research demonstrated that trifluoroacetic acid (TFA) can adjust crystal morphology and emission behavior in organic fluorophores. This finding is significant in the field of materials science and photophysics (Ye, Qu, Su, Li, Chi, Wang, & Xia, 2021).

Future Directions

properties

IUPAC Name |

N-methyl-2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.C2HF3O2/c1-14-12(17)13(7-10-16-13)6-2-3-11-4-8-15-9-5-11;3-2(4,5)1(6)7/h4-5,8-9,16H,2-3,6-7,10H2,1H3,(H,14,17);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRABNHYTLKAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCN1)CCCC2=CC=NC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)

![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)

![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)